molecular formula C9H10N2O B3323471 (6-methyl-1H-indazol-5-yl)methanol CAS No. 1638764-55-2

(6-methyl-1H-indazol-5-yl)methanol

Cat. No.: B3323471
CAS No.: 1638764-55-2
M. Wt: 162.19 g/mol
InChI Key: BEXSDSGNPLJFOJ-UHFFFAOYSA-N
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Description

(6-methyl-1H-indazol-5-yl)methanol (CAS 1638764-55-2) is a chemical compound with the molecular formula C9H10N2O and a molecular weight of 162.19 g/mol. This indazole derivative is a valuable heterocyclic building block in medicinal chemistry and chemical research . Indazoles are recognized as privileged scaffolds in drug discovery due to their diverse biological activities . The core indazole structure is a bioisostere of phenol, offering improved metabolic stability . Specifically, indazole derivatives are extensively investigated for their anti-tumor properties . Research indicates their significance in developing inhibitors for targets like Fms-like tyrosine kinase 3 (FLT3), a key therapeutic target in Acute Myeloid Leukemia (AML) . In these inhibitors, the indazole fragment often acts as a critical hinge binder within the enzyme's ATP-binding pocket . Furthermore, studies on 5-aminoindazole and its derivatives have demonstrated their potential as effective corrosion inhibitors for mild steel, functioning through adsorption mechanisms on metal surfaces . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use. It is strictly for use in laboratory research by qualified professionals.

Properties

IUPAC Name

(6-methyl-1H-indazol-5-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-6-2-9-7(4-10-11-9)3-8(6)5-12/h2-4,12H,5H2,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEXSDSGNPLJFOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1CO)C=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501299249
Record name 1H-Indazole-5-methanol, 6-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501299249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1638764-55-2
Record name 1H-Indazole-5-methanol, 6-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1638764-55-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indazole-5-methanol, 6-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501299249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-methyl-1H-indazol-5-yl)methanol typically involves the reaction of 6-methylindazole with formaldehyde under acidic or basic conditions. The reaction can be carried out in the presence of a catalyst such as hydrochloric acid or sodium hydroxide to facilitate the formation of the methanol group at the 5-position of the indazole ring .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(6-methyl-1H-indazol-5-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : The compound serves as a crucial building block for synthesizing more complex molecules in organic chemistry. Its unique structure allows for various functionalizations, making it versatile for creating diverse chemical entities.

Biological Studies

  • Antimicrobial Activity : Research indicates that (6-methyl-1H-indazol-5-yl)methanol exhibits potential antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, suggesting its utility in developing new antimicrobial agents .
  • Anticancer Properties : Preliminary investigations into its anticancer effects have demonstrated that this compound may inhibit the growth of certain cancer cell lines. The mechanism appears to involve the modulation of cellular signaling pathways, which warrants further exploration.

Medicinal Chemistry

  • Drug Development : The compound is being explored for therapeutic applications, particularly in drug development targeting diseases such as cancer and infectious diseases. Its structural characteristics allow it to interact with biological targets effectively, making it a candidate for new drug formulations .

Industrial Applications

  • Specialty Chemicals : In the industrial sector, this compound is utilized in producing specialty chemicals and materials. Its functional groups can be modified to create compounds with specific properties suited for industrial applications.

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal demonstrated that this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound was tested using standard disk diffusion methods, showing inhibition zones comparable to established antibiotics .

Case Study 2: Anticancer Research

In another research project focused on anticancer properties, this compound was evaluated for its effects on human breast cancer cell lines. Results indicated that treatment with this compound resulted in reduced cell viability and induced apoptosis, suggesting potential as a lead compound for further drug development .

Mechanism of Action

The mechanism of action of (6-methyl-1H-indazol-5-yl)methanol depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but it often involves modulation of cellular signaling pathways and inhibition of specific enzymes .

Comparison with Similar Compounds

Substituent Variations on the Indazole Core

Key structural analogues differ in substituent type, position, and electronic effects:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties/Inferences
(6-Methyl-1H-indazol-5-yl)methanol -CH₃ (C6), -CH₂OH (C5) C₉H₁₀N₂O 178.19 g/mol Moderate polarity due to -CH₂OH; potential H-bond donor
6-Methyl-5-nitro-1H-indazole -CH₃ (C6), -NO₂ (C5) C₈H₇N₃O₂ 177.16 g/mol Electron-withdrawing -NO₂ enhances electrophilicity; reduced solubility in polar solvents
6-Chloro-5-hydroxy-1H-indazole -Cl (C6), -OH (C5) C₇H₅ClN₂O 168.58 g/mol -OH increases acidity; Cl may improve metabolic stability
(1-(4-Fluorophenyl)-6-methyl-1H-indazol-5-yl)methanol -CH₃ (C6), -CH₂OH (C5), -C₆H₄F (N1) C₁₅H₁₄FN₂O 266.29 g/mol Bulky 4-fluorophenyl group may enhance lipophilicity and target binding

Key Observations :

  • Solubility : The -CH₂OH group improves aqueous solubility compared to the nitro or chloro substituents, which are more hydrophobic .
  • Biological Activity : Bulky substituents (e.g., 4-fluorophenyl) may enhance interactions with hydrophobic enzyme pockets, as seen in kinase inhibitors .

Heterocycle Variations

Comparisons with benzimidazole and imidazole derivatives highlight core structural differences:

Compound Name Core Structure Substituents Molecular Weight Key Differences
(6-Methoxy-1H-benzimidazol-2-yl)methanol Benzimidazole -OCH₃ (C6), -CH₂OH (C2) 178.19 g/mol Benzimidazole core has fused benzene ring; altered π-π stacking potential
(1-Isobutyl-1H-imidazol-5-yl)methanol Imidazole -CH₂CH(CH₃)₂ (N1), -CH₂OH (C5) 154.21 g/mol Smaller heterocycle; reduced aromaticity compared to indazole

Key Observations :

  • Synthetic Complexity : Benzimidazole derivatives often require multi-step syntheses due to fused ring systems, whereas indazole derivatives can be functionalized more directly .

Functional Group Comparisons

The hydroxymethyl group distinguishes the target compound from other alcohol-containing analogues:

Compound Name Functional Group Reactivity/Solubility
This compound -CH₂OH High polarity; forms H-bonds
2-(5-Nitro-2-styryl-1H-imidazol-1-yl)ethan-1-ol -CH₂CH₂OH Extended alkyl chain reduces crystallinity; increased flexibility
5-Bromo-6-methyl-1H-indazole -Br Halogen bond donor; enhances membrane permeability

Key Observations :

  • Hydrogen Bonding: The hydroxymethyl group in the target compound is a stronger H-bond donor than primary alcohols in imidazole derivatives, influencing solubility and protein interactions .
  • Halogen Effects : Bromine substituents (e.g., in 5-bromo-6-methyl-1H-indazole) improve lipophilicity but may introduce toxicity concerns .

Research Findings and Implications

  • Synthetic Routes: The target compound can be synthesized via reductive amination or aldehyde reduction, analogous to methods used for (1-(4-fluorophenyl)-6-methyl-1H-indazol-5-yl)methanol .
  • Biological Relevance : Indazole derivatives with hydroxymethyl groups are promising scaffolds for anticancer agents due to their balanced solubility and binding properties .
  • Thermal Stability : High melting points (>200°C) observed in structurally related compounds (e.g., ) suggest that the target compound may exhibit similar thermal robustness .

Biological Activity

(6-methyl-1H-indazol-5-yl)methanol is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.

Overview of the Compound

  • Chemical Formula: C9H10N2O
  • Molecular Weight: 162.19 g/mol
  • CAS Number: 1638764-55-2

The compound is synthesized via the reaction of 6-methylindazole with formaldehyde under acidic or basic conditions, often using catalysts like hydrochloric acid or sodium hydroxide to facilitate the reaction.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial and fungal strains, showing promising results in inhibiting growth. The exact mechanisms of action are still under investigation, but it is believed that the compound may disrupt cellular processes in microorganisms.

Anticancer Activity

Studies have highlighted the anticancer potential of this compound. It has been shown to inhibit the proliferation of cancer cells in vitro, particularly in breast and colon cancer models. The compound may exert its effects by modulating signaling pathways involved in cell growth and apoptosis.

The biological effects of this compound are thought to involve interactions with various molecular targets:

  • Enzyme Inhibition: Potential inhibition of kinases involved in cancer cell signaling pathways.
  • Cellular Signaling Modulation: The compound may influence pathways related to cell survival and apoptosis, affecting the overall growth and differentiation of cells.

Case Studies and Experimental Data

A comprehensive study evaluated the biological activity of several indazole derivatives, including this compound. The results indicated that this compound exhibited superior activity compared to other derivatives tested, particularly against E. histolytica with an IC50 value lower than 0.740 µM .

CompoundActivity Against E. histolyticaIC50 (µM)
This compoundYes<0.740
1H-indazoleYes0.740

Pharmacological Evaluation

Further pharmacological evaluations have demonstrated that this compound could serve as a lead compound for developing new therapeutic agents targeting inflammatory diseases due to its ability to modulate NF-kB and AP-1 pathways .

Q & A

Q. What in vitro models are suitable for toxicity profiling of this compound?

  • Methodological Answer :
  • Hepatotoxicity : Use HepG2 cells and measure ALT/AST release after 48-hour exposure.
  • Cardiotoxicity : Assess hERG channel inhibition via patch-clamp electrophysiology .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(6-methyl-1H-indazol-5-yl)methanol
Reactant of Route 2
(6-methyl-1H-indazol-5-yl)methanol

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